tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-13(9-15)6-4-10(14)5-7-13;/h10H,4-9,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJLIVJPHCXFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241139-81-9 | |
| Record name | tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps :
Starting Material: tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate.
Reduction: The starting material is reduced using sodium borohydride in the presence of ammonium acetate in isopropanol at -20°C to room temperature.
Purification: The reaction mixture is then purified using silica gel column chromatography with a mixture of ethyl acetate and petroleum ether.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride has been investigated for its potential as a building block in the synthesis of bioactive compounds. Its unique spirocyclic structure may contribute to the development of novel pharmaceuticals targeting various biological pathways.
2. Neurological Research
Research indicates that compounds similar to tert-butyl 7-amino-2-azaspiro[3.5]nonane derivatives exhibit activity on neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression.
1. Synthesis of Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of tert-butyl 7-amino-2-azaspiro[3.5]nonane for enhanced biological activity. The derivatives showed improved binding affinity to specific receptors, indicating their potential as lead compounds in drug design.
2. Biological Activity Assessment
In a recent pharmacological study, researchers evaluated the effects of tert-butyl 7-amino-2-azaspiro[3.5]nonane derivatives on neuronal cell lines. The results demonstrated neuroprotective effects, suggesting that these compounds could be further explored for neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride
- CAS Number : 1408075-19-3
- Molecular Formula : C₁₃H₂₄N₂O₂·HCl
- Molecular Weight : 276.80 g/mol
- Appearance : Sticky oil to solid .
- Key Features: A spirocyclic compound with a bicyclic structure (2-azaspiro[3.5]nonane core), a tert-butyloxycarbonyl (Boc) protecting group, and a primary amino group at the 7-position, stabilized as a hydrochloride salt.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural variations and their implications:
Physicochemical Properties
- Amino vs. Diazaspiro Derivatives: The amino group in the target compound enhances nucleophilic reactivity compared to diazaspiro analogs, facilitating coupling reactions (e.g., amide bond formation) .
- Hydrochloride Salt vs. Free Base : The hydrochloride form improves aqueous solubility, critical for biological testing, whereas free bases (e.g., tert-butyl 2-oxa-7-azaspiro) may require co-solvents .
Biological Activity
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS No. 1408075-19-3) is a compound with significant potential in medicinal chemistry, particularly for its biological activity related to chemokine receptors and metabolic regulation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Research indicates that compounds in the 7-azaspiro[3.5]nonane class can act as modulators of chemokine receptors, specifically CCR3 and CCR5. These receptors are crucial in immune responses and have been implicated in various diseases, including HIV/AIDS and inflammatory conditions . The interaction with these receptors suggests potential applications in treating viral infections and immune disorders.
1. Chemokine Receptor Modulation
Studies have shown that tert-butyl 7-amino-2-azaspiro[3.5]nonane derivatives exhibit activity against chemokine receptors, which may help in managing diseases related to immune dysregulation. For instance, the compound has been noted for its ability to inhibit the activity of CCR3 and CCR5, thus potentially providing therapeutic benefits in HIV treatment .
2. Metabolic Effects
A notable study highlighted the design and synthesis of GPR119 agonists based on the 7-azaspiro[3.5]nonane scaffold. These compounds demonstrated a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rat models, indicating their potential use in managing metabolic disorders such as type 2 diabetes .
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that yield high purity and efficiency. The synthetic pathways often utilize readily available reagents, making large-scale production feasible . The ability to modify the azaspiro framework allows for the development of various derivatives that could enhance biological activity or target different pathways.
Safety and Handling
The compound is classified with hazard statements indicating it may cause harm if ingested or if it comes into contact with skin or eyes . Proper laboratory safety protocols should be followed when handling this compound.
Q & A
Q. What are the common synthetic routes for tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride?
The synthesis typically involves multi-step procedures starting from spirocyclic precursors. For example:
- Step 1 : Boc protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions.
- Step 2 : Cyclization via nucleophilic substitution or ring-closing metathesis to form the spiro[3.5]nonane core.
- Step 3 : Hydrochloride salt formation by treating the free base with HCl in a solvent like diethyl ether. Key intermediates include tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, which undergoes selective functionalization at the 7-position . Scalable methods (multigram quantities) often employ solid-phase synthesis or flow chemistry for reproducibility .
Q. How is the compound characterized using spectroscopic methods?
A combination of techniques is used:
- 1H/13C NMR : Peaks for the Boc group (δ ~1.4 ppm for tert-butyl, ~155 ppm for carbonyl) and spirocyclic protons (δ 3.2–4.0 ppm for azetidine/piperidine moieties) .
- HRMS : To confirm molecular weight (C13H24N2O2·HCl, theoretical MW 276.79 g/mol) .
- IR : Stretches for amine (3300–3500 cm<sup>-1</sup>) and carbonyl (1690–1720 cm<sup>-1</sup>) groups. Discrepancies in NMR data (e.g., unexpected splitting) may indicate stereochemical complexity or impurities .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Respiratory protection is advised if airborne particulates form .
- Spill Management : Contain using inert absorbents (e.g., vermiculite) and avoid water to prevent hydrochloride dissociation .
- Toxicity : Limited acute toxicity data; assume sensitization potential and avoid skin/eye contact .
Q. What are the solubility and stability considerations under various conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), partially soluble in methanol/water mixtures. Insoluble in hexane .
- Stability : The Boc group hydrolyzes under acidic conditions (pH < 3) or prolonged exposure to moisture. Store at 2–8°C in airtight containers .
Q. How is the purity of the compound assessed?
- HPLC/LC-MS : Using a C18 column with UV detection at 254 nm. Acceptable purity is >95% for most research applications .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C 56.41%, H 8.73%, N 10.12%) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this spirocyclic compound?
- Density Functional Theory (DFT) : Models the electronic structure of the spirocyclic core to predict sites for electrophilic/nucleophilic attack. For example, the 7-amino group is more reactive than the Boc-protected amine .
- Molecular Dynamics (MD) : Simulates conformational flexibility in solution, critical for understanding binding to biological targets like sigma receptors .
Q. What strategies optimize the yield in multi-step synthesis?
- Catalyst Screening : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts (e.g., over-reduction of the spiro ring) .
- Temperature Control : Maintain −78°C during lithiation steps to prevent ring-opening side reactions .
- Workflow Automation : Employ flow reactors for precise control of residence time and reagent stoichiometry .
Q. How to resolve discrepancies in NMR data during structural elucidation?
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) that cause peak broadening .
- 2D Experiments (COSY, NOESY) : Assign overlapping protons and confirm spatial proximity of substituents .
- X-ray Crystallography : Resolve ambiguous stereochemistry; the spirocyclic structure often produces well-defined crystals .
Q. What role does the compound play in designing sigma receptor ligands?
The spirocyclic amine serves as a conformationally restricted scaffold. Derivatives (e.g., tert-butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate) show high affinity for σ1 receptors (Ki < 50 nM) due to optimal spatial matching with the receptor’s hydrophobic pocket . Modifications at the 7-position (e.g., aryl groups) enhance selectivity over σ2 subtypes .
Q. How to address byproduct formation during Boc deprotection steps?
- Acid Selection : Use TFA instead of HCl in dioxane to minimize carbocation formation (a common side reaction with tert-butyl groups) .
- Scavengers : Add trisopropylsilane (TIS) to quench tert-butyl cations and prevent alkylation of the free amine .
- Monitoring by TLC : Use ninhydrin staining to track deprotection progress and terminate the reaction at >90% conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
